3-Hydroxyflavone

概要

説明

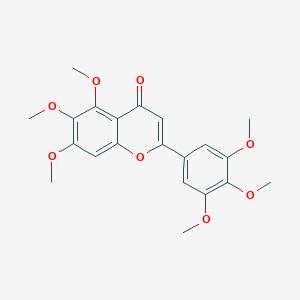

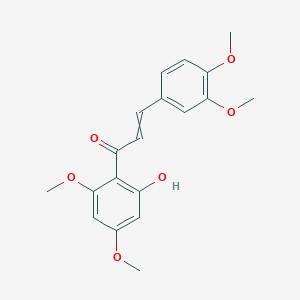

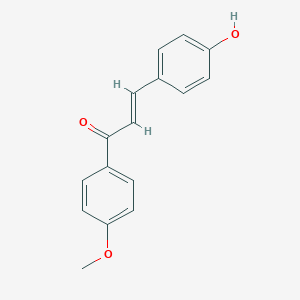

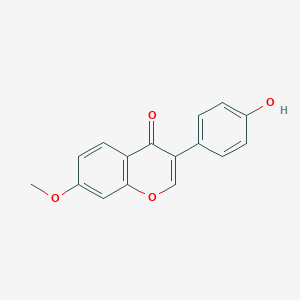

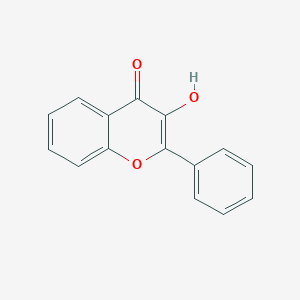

3-Hydroxyflavone is a chemical compound that serves as the backbone of all flavonols, a type of flavonoid . It is a synthetic compound, not found naturally in plants . It serves as a model molecule as it possesses an excited-state intramolecular proton transfer (ESIPT) effect .

Synthesis Analysis

The Algar-Flynn-Oyamada reaction is a chemical reaction whereby a chalcone undergoes an oxidative cyclization to form a flavonol . An efficient, green, and environmentally benign method has been reported for the synthesis of functionalized 3-hydroxyflavone derivatives via a one-pot three-component condensation reaction .Molecular Structure Analysis

Flavonols (3-hydroxyflavone), containing a 3-hydroxyl group in association with its 4-keto group and double bond between 2- and 3- carbon atoms, have the best electron conjugated skeleton in the flavonoid family, providing several resonance structures .Chemical Reactions Analysis

3-Hydroxyflavone derivatives (3HF, also known as flavonols) have received much attention recently due to their ESIPT process, which can be regulated by the solvents, the existence of metal ions and proteins rich with α-helix structures or the advanced DNA structures .Physical And Chemical Properties Analysis

3-Hydroxyflavone has a molar mass of 238.23 g/mol and a density of 1.367 g/mL . It is almost insoluble in water, but its aqueous solubility can be increased by encapsulation in cyclodextrin cavities .科学的研究の応用

Photochemically-Induced Dioxygenase-Type CO-Release Reactivity

3-Hydroxyflavone is used in studies exploring photochemically-induced dioxygenase-type carbon monoxide (CO) release reactivity. This involves investigating the compound’s ability to release CO when exposed to light, which has potential applications in developing therapeutic agents that can deliver CO to specific sites in the body .

Phase-Transfer Protection and Deprotection of Hydroxychromones

This compound is involved in phase-transfer protection and deprotection reactions of hydroxychromones. These processes are crucial in synthetic chemistry for modifying the reactivity of molecules, which can be applied in creating various pharmaceuticals .

O-Methylation with Di-Methyl Carbonate

3-Hydroxyflavone is a reactant in O-methylation reactions using di-methyl carbonate. O-methylation is an essential step in the synthesis of many biologically active molecules, including drugs and agrochemicals .

Synthesis of Biologically Active Molecules

As a reactant, 3-Hydroxyflavone is involved in synthesizing biologically active molecules. Its structure allows for the creation of compounds with various pharmacological activities such as antiviral, antitumor, anti-inflammatory, and antioxidant activities .

Fluorescent Imaging in Cells

Derivatives of 3-Hydroxyflavone are promising scaffolds for fluorescent imaging within cells. They are a class of excited-state intramolecular proton transfer (ESIPT) molecules that have gained attention for their potential in bioimaging due to their fluorescence properties .

Supramolecular Chemistry

Research studies have been performed on the supramolecular chemistry of 3-Hydroxyflavone with different cyclodextrins and octa acid. These studies focus on encapsulation processes that have implications for drug delivery systems and molecular recognition .

Safety And Hazards

将来の方向性

3-Hydroxyflavone derivatives could be a promising scaffold for the development of fluorescent imaging in cells . They have received much attention recently due to their ESIPT process, which can be regulated by the solvents, the existence of metal ions and proteins rich with α-helix structures or the advanced DNA structures .

特性

IUPAC Name |

3-hydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQAJTFOCKOKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060365 | |

| Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow or yellow solid; [HSDB] Off-white or pale yellow powder; [Alfa Aesar MSDS], Solid | |

| Record name | 3-Hydroxyflavone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Hydroxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol | |

| Record name | 3-HYDROXYFLAVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Epidermal growth factor (EGF) has been shown to induce proliferation in cells, however, the role of prostaglandin E(2) (PGE(2)) plays in EGF-induced proliferation in still unclear. EGF and PGE(2) showed proliferation responses in epidermoid carcinoma cell A431 by MTT and [(3)H] thymidine incorporation assay. ... The natural product, 3-OH flavone, showed the most-potent inhibitory activity on EGF-induced proliferation among 9 structurally-related compounds, and suppression of EGF receptor phosphorylation, ERK1/2 phosphorylation, and COX-2/PGE(2) production by 3-OH flavone was identified. PGE(2) addition attenuates the inhibitory activity of 3-OH flavone on EGF-induced proliferation by MTT assay and colony formation by soft agar assay. Additionally, 3-OH flavone also showed more-specific inhibition on EGF- than on fetal bovine serum (FBS)-induced proliferation in A431 cells. Results of /the/ present study provide evidence to demonstrate that PGE(2) is an important downstream molecule in EGF-induced proliferation, and 3-OH flavone, which inhibits PGE(2) production by blocking MAPK cascade, might reserve potential for development as an anti-cancer drug. | |

| Record name | 3-HYDROXYFLAVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

3-Hydroxyflavone | |

Color/Form |

Yellow needles, Pale yellow needles from alcohol, Violet flourescence in concentrated sulfuric acid | |

CAS RN |

577-85-5 | |

| Record name | Flavonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTG9LSS5QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-HYDROXYFLAVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Hydroxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 to 172 °C, MP: 169.5 °C, 170 °C | |

| Record name | 3-HYDROXYFLAVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Hydroxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 3-hydroxyflavone is C15H10O3, and its molecular weight is 238.24 g/mol.

A: 3-Hydroxyflavone can be characterized using various spectroscopic techniques, including UV-Vis, fluorescence, infrared (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the compound's electronic transitions, vibrational modes, structural features, and molecular weight, respectively. [, , , , ]

A: The behavior of 3-hydroxyflavone is significantly influenced by solvent polarity. In aprotic solvents, it exhibits dual emission due to excited-state intramolecular proton transfer (ESIPT), while in protic solvents, its fluorescence is affected by hydrogen bonding interactions. [, , ]

A: Complexation of 3-hydroxyflavone with α- and β-cyclodextrins enhances its solubility and modifies its spectroscopic properties, potentially improving its antioxidant activity. []

A: 3-Hydroxyflavone and its derivatives can act as carbon monoxide-releasing molecules (CORMs) under specific conditions. These include enzymatic pathways involving quercetin dioxygenases, base-catalyzed reactions, and photochemical processes upon UV or visible light irradiation. [, , , ]

A: Yes, certain metal complexes of 3-hydroxyflavone have been shown to exhibit catalytic activity. For instance, Ni(II) complexes with a bis(benzimidazolyl) polydentate ligand, incorporating 3-hydroxyflavone, demonstrated catalytic ability in the oxidative cleavage of 3-hydroxyflavone. []

A: Computational methods are employed to investigate various aspects of 3-hydroxyflavone, including the optimization of its geometry, calculation of bond energies to understand fragmentation patterns, prediction of spectroscopic properties, and examination of intermolecular interactions. [, , ]

A: Modifications to the 3-hydroxyflavone structure significantly influence its properties. For example, introducing electron-donating or -withdrawing groups affects its absorption spectrum, excited-state dynamics, and CO release efficiency. [, , , ]

A: The presence of both a double bond between positions 2 and 3 and a hydroxyl group at position 3 in the flavonol structure appears to be crucial for the emergence of strong mutagenicity, with some exceptions like wogonin. []

A: Yes, complexation with cyclodextrins has been shown to improve the solubility and potentially enhance the antioxidant activity of 3-hydroxyflavone. []

A: Studies have shown that 3-hydroxyflavone and its derivatives can exhibit cytotoxic effects against various cancer cell lines, including oral squamous cell carcinoma, salivary gland tumor cells, and leukemic cells. [, , ]

A: While 3-hydroxyflavone and other flavonoids are generally considered safe, some studies have shown that they can exhibit cytotoxic effects at higher concentrations. [] Further research is needed to fully understand their potential long-term effects.

A: 3-Hydroxyflavone and its derivatives have demonstrated a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antitumor, anticholinesterase, and cytotoxic effects. [, , , , , , ]

A: Various in vitro models have been employed to investigate the biological effects of 3-hydroxyflavone, including human lung embryonic fibroblasts (TIG-1), human umbilical vein endothelial cells (HUVE), rat pheochromocytoma PC12 cells, and human oral tumor cell lines. [, , , , ]

A: 3-Hydroxyflavone has been shown to improve the in vitro development of cloned porcine embryos by inhibiting ROS production, which is induced by UV irradiation of oocytes and serum starvation of donor cells during the cloning process. []

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis or mass spectrometry, is commonly used for the quantification of 3-hydroxyflavone and its metabolites in biological samples. []

A: Techniques like fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are commonly employed to investigate the interactions of 3-hydroxyflavone with proteins and other biomolecules. [, , ]

A: While limited information is available on the specific environmental fate and effects of 3-hydroxyflavone, it is expected to undergo degradation processes in the environment, similar to other flavonoids. [] Further research is needed to fully assess its potential ecotoxicological impacts and develop strategies for mitigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。